

2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile

IUPAC name and synonyms

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Compound of Interest

Compound Name: 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile

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An In-depth Technical Guide to 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile

This technical guide provides a comprehensive overview of **2,6-dichloro-5-fluoro-3-pyridinecarbonitrile**, a key intermediate in the synthesis of various pharmaceuticals. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity

IUPAC Name: 2,6-dichloro-5-fluoropyridine-3-carbonitrile[1]

Synonyms:

- 2,6-Dichloro-3-cyano-5-fluoropyridine[2][3][4]
- 2,6-Dichloro-5-fluoro-3-nicotinonitrile[2][3][4]
- 2,6-Dichloro-5-fluoronicotinonitrile[2][4][5]
- 3-Cyano-2,6-dichloro-5-fluoropyridine[5]
- Cyano-2,6-dichloro-5-fluoropyridine[6]

Physicochemical Properties

2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile is a fluorinated heterocyclic building block used in chemical synthesis. It is a member of the pyridines and is classified as a nitrile.[\[1\]](#)[\[5\]](#) The compound typically appears as a grayish-white to yellowish-brown or light yellow crystalline solid.[\[5\]](#)[\[6\]](#)

Property	Value	Source
CAS Number	82671-02-1	[1] [2] [3] [5] [6]
Molecular Formula	C ₆ HCl ₂ FN ₂	[1] [2] [3] [5]
Molecular Weight	190.99 g/mol	[1] [2] [3] [5]
Melting Point	89-91 °C	[2] [5] [6]
Boiling Point	267.8 ± 35.0 °C (Predicted)	[5] [6]
Density	1.6175 g/cm ³ (Estimate)	[5] [6]
Purity	≥98%	[2] [7]
Appearance	Grayish white to yellowish brown crystalline solids	[6]
Solubility	Soluble in Methanol	[5]
Storage	Under inert gas (nitrogen or Argon) at 2-8°C	[5]

Applications in Pharmaceutical Synthesis

2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile is a crucial intermediate in the synthesis of several broad-spectrum fluoroquinolone antibiotics.[\[2\]](#) Its molecular structure serves as a scaffold for building 1,8-naphthyridine derivatives.[\[2\]](#) Notable antibiotics synthesized using this compound include:

- Enoxacin: A broad-spectrum quinolone antibiotic.[\[5\]](#)[\[6\]](#)
- Gemifloxacin: An oral broad-spectrum antibiotic.[\[2\]](#)[\[7\]](#)
- Trovafloxacin[\[2\]](#)

- Tosufloxacin[2]

The presence of multiple functional groups on the pyridine ring, including chloro, fluoro, and nitrile groups, makes it a versatile building block for creating a wide range of fluoroquinolone derivatives.[2] This allows for modifications to reduce side effects and expand the medical applications of these antibiotics.[2]

Experimental Protocol: Synthesis of 2,6-dichloro-5-fluoronicotinic acid

An improved process for preparing 2,6-dichloro-5-fluoronicotinic acid and its corresponding acyl chloride from a 2,6-dihydroxy-5-fluoronicotinate has been developed. This method utilizes inexpensive starting materials and proceeds in fewer steps with higher yields compared to previous methods.[8]

Materials:

- Ethyl fluoroacetate
- Ethyl formate
- Sodium methoxide
- Phosphorus oxychloride
- Lithium reagent
- Methylene chloride
- 37% Hydrochloric acid

Procedure:

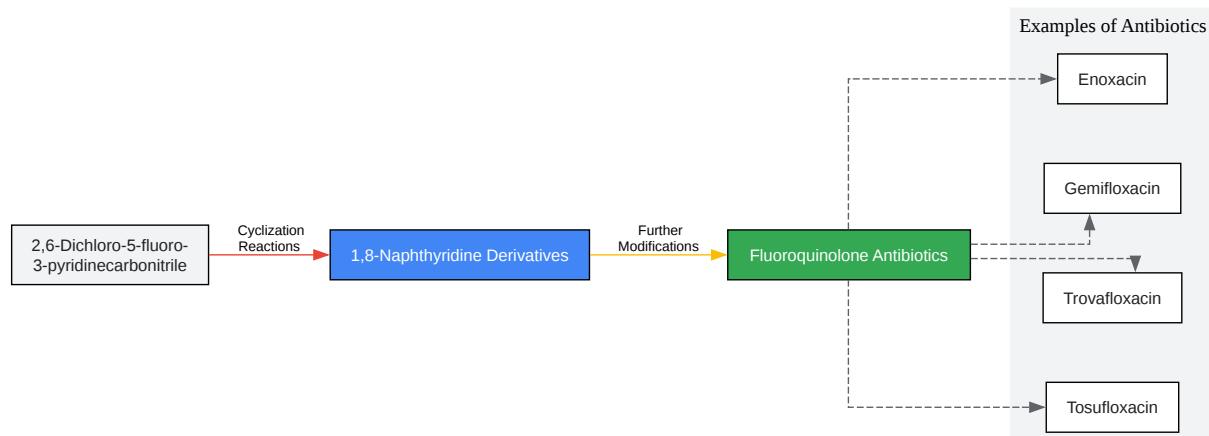
- To a solution of ethyl fluoroacetate (34 g) and ethyl formate (28 g) at 0°C, sodium methoxide (26 g) is added.[8]

- The resulting 2,6-dihydroxy-5-fluoronicotinate is then converted with phosphorus oxychloride in the presence of a lithium reagent to yield 2,6-dichloro-5-fluoronicotinoyl chloride.[8]
- The cooled solution is extracted twice with methylene chloride.[8]
- The residual methylene chloride is removed by evacuation.[8]
- After cooling in an ice bath, 37% hydrochloric acid is added to adjust the pH to 1-2.[8]
- The precipitated solid is collected, washed with water, and vacuum dried to give 2,6-dichloro-5-fluoronicotinic acid.[8]

This process surprisingly and unexpectedly allows for the one-step conversion of the dihydroxy nicotinate to the dichloro acyl chloride, which is then hydrolyzed to the final acid product.[8]

Synthetic Pathway Overview

The following diagram illustrates the role of **2,6-dichloro-5-fluoro-3-pyridinecarbonitrile** as a key intermediate in the synthesis of fluoroquinolone antibiotics.



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Caption: Synthetic route from the precursor to final antibiotic products.

Safety Information

2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile is classified with the following hazards:

- Acute Toxicity: Toxic if swallowed.[4]
- Skin Sensitization: May cause an allergic skin reaction.[4]
- Eye Damage: Causes serious eye damage.[4]
- Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4]
- Aquatic Hazard: Very toxic to aquatic life with long-lasting effects.[4]

Appropriate personal protective equipment (PPE), such as a dust mask, eye shields, and gloves, should be used when handling this compound.

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